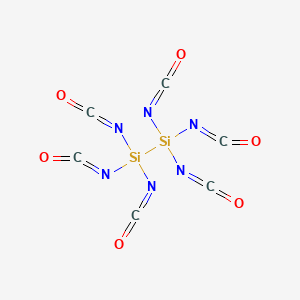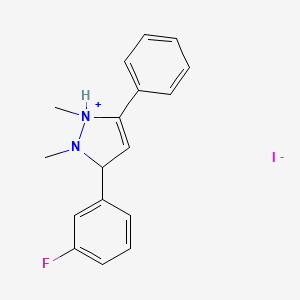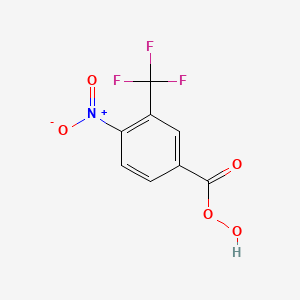![molecular formula C14H10N2O4 B14623602 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid CAS No. 57631-52-4](/img/structure/B14623602.png)
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid exerts its effects is related to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Similar structure with an ethoxy group instead of a methoxy group.
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid: Lacks the methoxy group and has a dihydro structure.
1-Oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid isopropyl ester: Contains an isopropyl ester group instead of a carboxylic acid group.
Uniqueness
6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Propriétés
Numéro CAS |
57631-52-4 |
|---|---|
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
6-methoxy-1-oxopyrimido[1,2-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c1-20-11-6-12-15-7-9(14(18)19)13(17)16(12)10-5-3-2-4-8(10)11/h2-7H,1H3,(H,18,19) |
Clé InChI |
NNBNEDKENYNGQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=C(C(=O)N2C3=CC=CC=C31)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




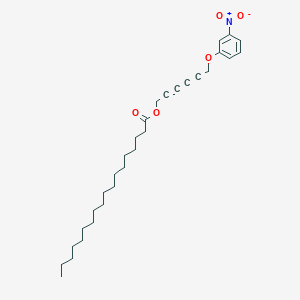

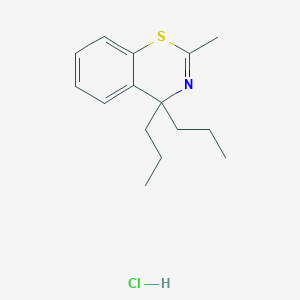
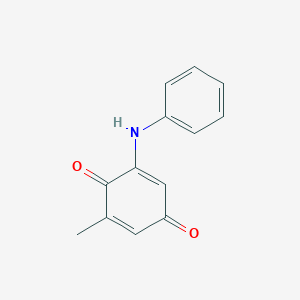


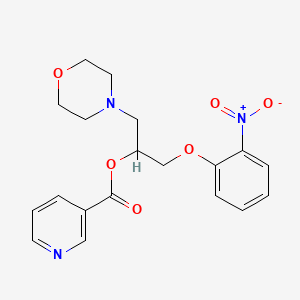
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)

